molecular formula C16H26N2O4 B2762178 Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate CAS No. 2034611-60-2

Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate

Cat. No.: B2762178
CAS No.: 2034611-60-2
M. Wt: 310.394
InChI Key: DPJXMLXGPXVPAE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a bicyclic system with an oxirane ring and a piperidine ring, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first activated using reagents like dicyclohexylcarbodiimide (DCC) , followed by reaction with tert-butyl piperidine-1-carboxylate to form the target compound.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of reaction conditions such as temperature, pressure, and pH.

  • Catalysts: Catalysts like titanium(IV) isopropoxide may be employed to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide and conditions such as refluxing in an inert atmosphere.

  • Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Substitution: Reagents like alkyl halides and conditions such as heating in a polar aprotic solvent.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, potentially influencing biological pathways. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: Its unique structure makes it valuable in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific derivative and its application. For instance, in drug development, the compound may inhibit or activate certain pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups.

  • Piperidine derivatives: These compounds have similar piperidine rings but different substituents.

Uniqueness: Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate stands out due to its combination of the oxirane and piperidine rings, which provides unique chemical properties and reactivity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and advancement in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-16(2,3)22-15(20)17-6-4-5-11(8-17)14(19)18-9-13-7-12(18)10-21-13/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJXMLXGPXVPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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